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Compound of Interest

Compound Name:
2-methylamino-2-deoxy-L-gluconic

acid

Cat. No.: B11891642

Get Quote

Executive Summary & Chemical Basis
2-methylamino-2-deoxy-L-gluconic acid is an amino-sugar acid derivative capable of

multidentate chelation. Unlike simple amino acids, this ligand offers a "hard" oxygen-rich

environment (four hydroxyl groups) alongside the classical N,O-chelation motif of the

-amino acid backbone.

Ligand Characteristics
Systematic Name: (2S,3S,4R,5S)-2-(methylamino)-3,4,5,6-tetrahydroxyhexanoic acid (L-

isomer).

Chemotype: N-methylated

-amino sugar acid.

Enantiomer Note: While the D-isomer (derived from D-glucosamine) is more common in

nature, the L-isomer behaves identically in achiral physicochemical protocols (titration,

synthesis) but is distinct in chiral recognition applications.
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pKa Values (Estimated):

(COOH)

2.4 – 2.8

(NH

Me

)

8.1 – 8.5

(OH, sugar ring)

(Metal-promoted deprotonation can occur at pH > 9).

Mechanism of Action
The ligand exhibits pH-dependent coordination modes:[1]

Acidic (pH 3-5): Monodentate or Bidentate via Carboxylate (

) and potentially weak amine interaction.

Neutral/Basic (pH 6-9): Strong Bidentate chelation via

and tertiary Amine (

). Formation of stable 5-membered chelate rings.

High pH (>10): Tridentate/Tetradentate binding involving deprotonated hydroxyl groups (

), particularly relevant for Cu(II) and Fe(III) stabilization.

Experimental Protocols
Protocol A: Preparation of Ligand Stock Solution
Critical Step: Sugar acids can exist in equilibrium with their lactones (cyclic esters). For

accurate complexation constants, the ligand must be fully hydrolyzed to the open-chain
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carboxylate form.

Reagents:

2-methylamino-2-deoxy-L-gluconic acid (Solid).

0.1 M NaOH (Carbonate-free).

0.1 M HCl.

Ultra-pure water (Milli-Q, 18.2 M

).

Procedure:

Weighing: Accurately weigh

1.0 mmol of the ligand.

Dissolution & Hydrolysis: Dissolve in 10 mL water.

Checkpoint: If the pH is acidic (< 4), lactonization may be present.

Action: Add 0.1 M NaOH dropwise until pH reaches 10.0. Stir for 30 minutes at 25°C. This

forces ring opening.

Neutralization: Carefully back-titrate with 0.1 M HCl to pH 7.0 (or the starting pH of your

specific experiment).

Standardization: Verify exact concentration via potentiometric titration with standardized

NaOH.

Protocol B: Potentiometric Determination of Stability
Constants
This is the gold-standard method for determining

values.
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Equipment:

Automatic Potentiometric Titrator (e.g., Metrohm, Mettler Toledo).

Glass pH electrode (calibrated at 3 points: pH 4.0, 7.0, 10.0).

Thermostatted reaction vessel (25.0 ± 0.1°C).

Inert gas purge (

or

).

Experimental Setup:

Ionic Strength: Maintain

M using

or

to minimize activity coefficient fluctuations.

Solution Prep:

Ligand Only (L): 50 mL of 2 mM Ligand + 0.1 M electrolyte.

Metal-Ligand (1:1): 50 mL containing 2 mM Ligand + 2 mM Metal Ion (

,

, etc.).

Metal-Ligand (1:2): 50 mL containing 4 mM Ligand + 2 mM Metal Ion.

Titration:

Acidify mixture to pH ~2.5 using
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or

.

Titrate with standardized 0.1 M NaOH (carbonate-free) in small increments (0.05 mL).

Record pH after signal stabilization (drift < 0.5 mV/min).

Continue titration until pH 11.0 or precipitation occurs.

Data Analysis: Use Hyperquad or PSEQUAD software to fit the titration curves.

Model: Define species

,

,

,

,

,

(hydroxo-species).

Output: Stepwise stability constants (

,

).

Protocol C: Synthesis of Solid Metal Complexes (Cu-L
Example)
To isolate the complex for structural characterization (IR, XRD).

Reagents:

(or Metal Acetate).
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2-methylamino-2-deoxy-L-gluconic acid.

Ethanol/Methanol.[2]

Workflow:

Ligand Solution: Dissolve 2 mmol of ligand in 10 mL water. Adjust pH to ~8.0 with NaOH.

Metal Addition: Dissolve 1 mmol

in 5 mL water.

Complexation: Add metal solution to ligand solution dropwise with stirring.

Observation: Solution turns deep blue (characteristic of Cu-N-O coordination).

Precipitation:

Concentrate the solution by rotary evaporation to ~5 mL.

Add 20 mL cold Ethanol to induce precipitation of the complex.

Alternative: If oil forms, triturate with Acetone.

Isolation: Filter the blue solid, wash with cold ethanol, and dry under vacuum over

.

Visualization & Data Structure
Complexation Pathway Diagram
The following diagram illustrates the pH-dependent speciation and coordination shifts for the

Copper(II) system.
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Figure 1: Predicted speciation pathway for Cu(II) complexation with N-methyl-L-glucosaminic

acid.

Characterization Data Summary
Expected spectroscopic shifts upon complexation (vs. free ligand).

Technique Parameter
Free Ligand
(L)

Metal Complex
(M-L)

Structural
Insight

FT-IR

ngcontent-ng-

c2699131324=""

_nghost-ng-

c2339441298=""

class="inline ng-

star-inserted">

1600-1620 cm 1630-1650 cm

Indicates

carboxylate

coordination

(Monodentate/Bri

dging).

FT-IR 3300-3400 cm Shifted/Broadene

d

Engagement of

secondary amine

in chelation.

UV-Vis (Cu) N/A 620-640 nm

d-d transition

characteristic of

chromophore.

EPR $g{ }$ / $A_{
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Expert Insights (Causality & Troubleshooting)
1. The "N-Methyl" Effect: Compared to non-methylated Glucosaminic acid, the N-methyl group

introduces steric bulk.

Impact: You may observe slightly lower stability constants (

) for 1:2 complexes compared to the un-methylated analog due to steric crowding around the
metal center.

Benefit: The N-methyl group prevents Schiff base formation if aldehydes are present in the

matrix, making this ligand more chemically robust in complex biological media.

2. Stereochemistry (L vs D): While the protocols are identical for L and D isomers, solubility of

the resulting chiral complexes may differ significantly if the counter-ions or solvent are chiral.

Tip: If using chiral resolution agents, ensure you are using the pure L-isomer ligand to avoid

forming diastereomeric mixtures.

3. Hydrolysis Control: At high pH (>11), paramagnetic metals like Cu(II) can promote the

deprotonation of the sugar hydroxyl groups (C3/C4). This results in a color change (often blue

to purple/violet) and a change in net charge.

Validation: If your titration curve shows an extra inflection point at pH > 10, this is the metal-

assisted alcohol deprotonation, not an impurity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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Contact our Ph.D. Support Team for a compatibility check
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